

An In-depth Technical Guide on (S)-1-N-Cbz-2-cyano-pyrrolidine

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Compound of Interest

Compound Name: (S)-1-N-Cbz-2-cyano-pyrrolidine

Cat. No.: B1354250

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This technical guide provides a comprehensive overview of **(S)-1-N-Cbz-2-cyano-pyrrolidine**, a molecule of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and relevance in medicinal chemistry.

Core Molecular Data

(S)-1-N-Cbz-2-cyano-pyrrolidine is a derivative of the amino acid L-proline, featuring a carboxybenzyl (Cbz) protecting group and a nitrile functional group. Its chemical and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	230.26 g/mol	[1] [3]
IUPAC Name	benzyl (2S)-2-cyanopyrrolidine-1-carboxylate	[1]
CAS Number	63808-36-6	[1] [2] [4]
Appearance	White to Yellow Solid	[2]
Predicted pKa	-5.02 ± 0.40	[2]
Topological Polar Surface Area	53.3 Å ²	[1] [2]

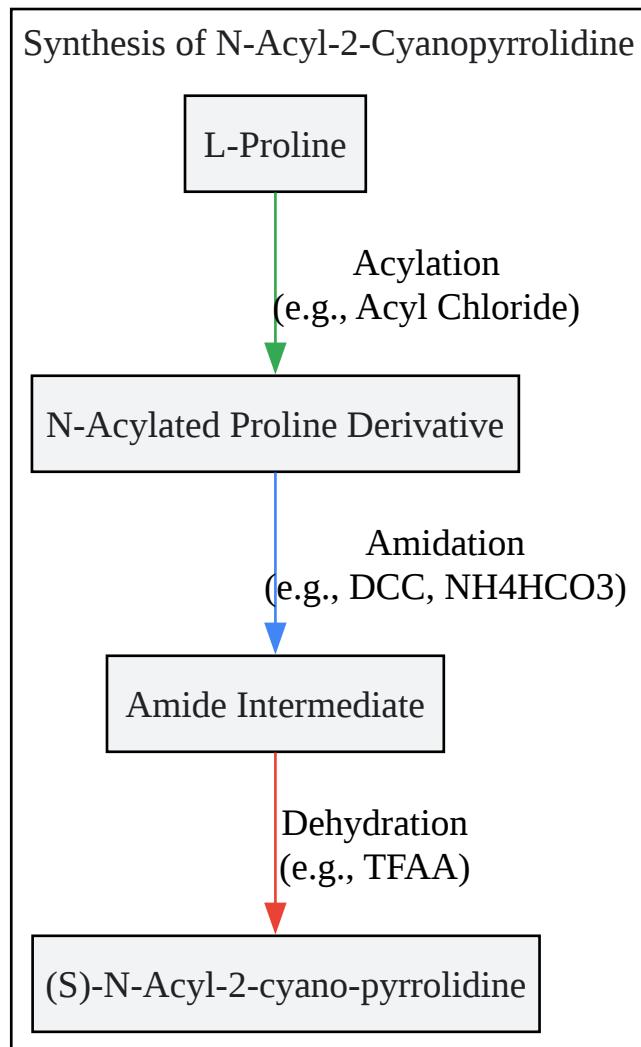
Significance in Drug Development

Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals, with 59% of FDA-approved small-molecule drugs containing such a feature.^[5] Among five-membered non-aromatic nitrogen heterocycles, the pyrrolidine ring is the most prevalent core structure.^[5] The conformational rigidity and stereochemical complexity offered by pyrrolidine derivatives make them valuable building blocks in medicinal chemistry.

Specifically, 2-cyanopyrrolidine derivatives are key intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type-II diabetes.^[6] ^[7] Vildagliptin is a notable example of a DPP-IV inhibitor that utilizes a cyanopyrrolidine moiety.^[6]^[8] The introduction of bicyclic pyrrolidine structures is also a strategy employed to enhance the three-dimensional shape of molecules, which can lead to improved binding affinity and clinical success.^[5]

Synthetic Workflow

The synthesis of cyanopyrrolidine derivatives often starts from L-proline or its derivatives. A general workflow involves the N-acylation of the pyrrolidine ring followed by the conversion of the carboxylic acid group into a nitrile. The diagram below illustrates a conceptual workflow for the synthesis of an N-acyl-2-cyanopyrrolidine.



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Caption: General synthetic workflow for N-acyl-2-cyanopyrrolidine.

Experimental Protocols

While a specific protocol for **(S)-1-N-Cbz-2-cyano-pyrrolidine** is not detailed in the provided search results, a practical and alternative synthesis for a closely related key intermediate, **(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile**, has been described.^{[6][8]} This procedure highlights the key chemical transformations involved in the synthesis of such compounds.

Synthesis of **(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile**^[6]

- Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid:
 - To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), add chloroacetyl chloride (19.7 ml, 0.261 mol) at room temperature.
 - Reflux the reaction mixture for 2 hours.
 - After completion, cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes.
 - Add saturated brine (20 mL) and ethyl acetate (200 mL), and separate the organic layer.
 - Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
- Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide:
 - To a solution of the carboxylic acid from the previous step (10.0 g, 0.052 mol) in dichloromethane (200 mL), slowly add a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C.
 - Stir the mixture at room temperature for 1 hour.
 - Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.
 - Filter the mixture and wash the residue with DCM.
- Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:
 - To a suspension of the amide from the previous step (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
 - Stir the reaction mixture at room temperature for 2 hours.
 - To this mixture, add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
 - Stir the mixture at room temperature for 45 minutes and then concentrate under vacuum at 40 °C.

This protocol provides a representative example of the synthetic steps required to produce 2-cyanopyrrolidine derivatives, which are valuable precursors in the development of novel therapeutics. The choice of the N-acyl group, such as the Cbz group in the topic compound, can be adapted based on the desired final product and subsequent chemical transformations.

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